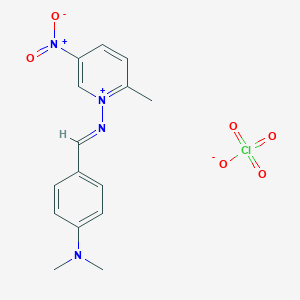![molecular formula C20H20N2O2 B233862 2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole](/img/structure/B233862.png)
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole is a chemical compound that has been extensively studied in scientific research. It is also known by the name MBPBO and is a potent and selective inhibitor of the dopamine transporter.
Mecanismo De Acción
The mechanism of action of MBPBO is related to its ability to inhibit the reuptake of dopamine by binding to the dopamine transporter. This leads to an increase in the concentration of dopamine in the synaptic cleft, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBPBO are related to its ability to modulate the levels of dopamine in the brain. It has been shown to increase dopamine release in the prefrontal cortex and striatum, which can lead to improved cognitive function and motor activity. MBPBO has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which can have an effect on stress and anxiety levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MBPBO in lab experiments is its potency and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of using MBPBO is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of MBPBO. One direction is to investigate its potential therapeutic applications in various neurological disorders. Another direction is to study its effects on other neurotransmitter systems and their interactions with dopamine. Additionally, further research is needed to understand the potential toxicity of MBPBO and to develop safer analogs for use in lab experiments.
Conclusion:
In conclusion, MBPBO is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of the dopamine transporter and has been shown to have various biochemical and physiological effects. While it has advantages for lab experiments, it also has limitations and potential toxicity. There are several future directions for the study of MBPBO, including investigating its therapeutic applications, studying its effects on other neurotransmitter systems, and developing safer analogs for use in lab experiments.
Métodos De Síntesis
The synthesis of MBPBO involves a series of chemical reactions that start with the reaction of 4-methylbenzoyl chloride with piperidine to form 1-(4-methylbenzoyl)piperidine. This compound is then reacted with 2-amino-phenol to produce 2-[1-(4-methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole. The final product is purified using column chromatography.
Aplicaciones Científicas De Investigación
MBPBO has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of the dopamine transporter, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. MBPBO has also been studied for its antidepressant and anxiolytic effects.
Propiedades
Nombre del producto |
2-[1-(4-Methylbenzoyl)piperidin-4-yl]-1,3-benzoxazole |
|---|---|
Fórmula molecular |
C20H20N2O2 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C20H20N2O2/c1-14-6-8-16(9-7-14)20(23)22-12-10-15(11-13-22)19-21-17-4-2-3-5-18(17)24-19/h2-9,15H,10-13H2,1H3 |
Clave InChI |
WXAXIATYTDZWQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-{[(benzoylamino)carbothioyl]amino}-2-morpholinobenzoate](/img/structure/B233789.png)
![methyl 9-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxynonanoate](/img/structure/B233800.png)




![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B233848.png)
![[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(methoxymethyl)oxolan-3-yl] phosphono hydrogen phosphate](/img/structure/B233893.png)
![N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B233896.png)

![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B233902.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-2,2-dimethylpropanamide](/img/structure/B233909.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B233913.png)
![5-bromo-2-methoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B233917.png)